UBP310 Demonstrates 30-Fold Tighter Binding Affinity for GluK1 Over GluK3 and Complete Selectivity Against GluK2
In direct radioligand binding studies using human recombinant KAR subunits, UBP310 exhibits a KD of 21 ± 7 nM for GluK1, a KD of 0.65 ± 0.19 μM for GluK3 (~30-fold lower affinity), and no specific binding detected for GluK2 [1]. This contrasts sharply with ACET, which shows ultra-high GluK1 potency (Kb = 1.4 ± 0.2 nM) but no detectable activity at GluK3 up to 1 μM [2]. UBP310 provides a balanced dual GluK1/GluK3 profile not replicated by ACET or LY382884 (GluK1-selective only).
| Evidence Dimension | Binding Affinity (KD) for GluK1, GluK2, GluK3 |
|---|---|
| Target Compound Data | GluK1: 21 ± 7 nM; GluK3: 0.65 ± 0.19 μM; GluK2: no specific binding |
| Comparator Or Baseline | ACET: GluK1 Kb = 1.4 ± 0.2 nM; GluK3: no effect at 1 μM. UBP302: GluK1 apparent Kd = 402 nM. LY382884: GluK1 Kb = 0.6 μM. |
| Quantified Difference | UBP310 vs. ACET: ACET is ~15-fold more potent at GluK1 but lacks GluK3 activity. UBP310 vs. UBP302: UBP310 is ~19-fold more potent at GluK1. UBP310 vs. LY382884: UBP310 is ~28-fold more potent at GluK1. |
| Conditions | Radioligand binding assays with [3H]UBP310 on human recombinant GluK1, GluK2, GluK3 expressed in HEK293 cells; functional Kb determinations for ACET and LY382884. |
Why This Matters
UBP310 is the only antagonist in its class that provides measurable, reproducible activity at both GluK1 and GluK3 while maintaining complete selectivity against GluK2, enabling studies of GluK1/GluK3 heteromeric complexes or dual-subunit signaling pathways without confounding GluK2 antagonism.
- [1] Atlason PT, et al. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310. Mol Pharmacol. 2010;78(6):1036-1045. View Source
- [2] Dargan SL, et al. ACET is a highly potent and specific kainate receptor antagonist: Characterisation and effects on hippocampal mossy fibre function. Neuropharmacology. 2009;56(1):121-130. View Source
